molecular formula C12H20N2 B6281945 N-ethyl-N-[3-(methylamino)propyl]aniline CAS No. 1249969-00-3

N-ethyl-N-[3-(methylamino)propyl]aniline

Cat. No. B6281945
CAS RN: 1249969-00-3
M. Wt: 192.3
InChI Key:
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Description

N-ethyl-N-[3-(methylamino)propyl]aniline, also known as NEMPA, is an organic compound used in scientific research. It is a derivative of aniline, a primary amine with the chemical formula C7H11N. NEMPA is used in a variety of laboratory experiments, including biochemical and physiological studies. It is also used as a reagent in organic synthesis. NEMPA has been studied for its potential applications in biomedicine, such as in the development of drugs and therapeutic agents.

Scientific Research Applications

N-ethyl-N-[3-(methylamino)propyl]aniline has been used in a variety of scientific research applications, including biochemical and physiological studies. For example, N-ethyl-N-[3-(methylamino)propyl]aniline has been used to study the biochemical and physiological effects of drugs on cell cultures. It has also been used to study the mechanism of action of drugs and therapeutic agents. In addition, N-ethyl-N-[3-(methylamino)propyl]aniline has been used to study the pharmacokinetics of drugs in vivo.

Mechanism of Action

The mechanism of action of N-ethyl-N-[3-(methylamino)propyl]aniline is not fully understood. However, it is believed that N-ethyl-N-[3-(methylamino)propyl]aniline acts as a substrate for enzymes in the body, allowing the enzymes to catalyze biochemical reactions. Additionally, it is believed that N-ethyl-N-[3-(methylamino)propyl]aniline may interact with proteins and other molecules in the body, leading to physiological effects.
Biochemical and Physiological Effects
N-ethyl-N-[3-(methylamino)propyl]aniline has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug bioavailability. Additionally, it has been shown to modulate the activity of neurotransmitters, leading to changes in behavior and cognition. Finally, it has been shown to modulate the activity of hormones, leading to changes in metabolism and other physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using N-ethyl-N-[3-(methylamino)propyl]aniline in laboratory experiments is its ability to interact with a variety of molecules in the body, allowing researchers to study the biochemical and physiological effects of drugs and other compounds. Additionally, N-ethyl-N-[3-(methylamino)propyl]aniline is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of laboratory experiments.
The main limitation of using N-ethyl-N-[3-(methylamino)propyl]aniline in laboratory experiments is its potential toxicity. N-ethyl-N-[3-(methylamino)propyl]aniline is known to be toxic in high concentrations, and it is important to use the compound in a safe and controlled manner. Additionally, N-ethyl-N-[3-(methylamino)propyl]aniline is not suitable for use in humans, so it is important to use the compound in animal models or cell cultures.

Future Directions

There are a variety of potential future directions for the use of N-ethyl-N-[3-(methylamino)propyl]aniline in scientific research. For example, N-ethyl-N-[3-(methylamino)propyl]aniline could be used to study the effects of drugs on the brain, as well as their potential therapeutic applications. Additionally, N-ethyl-N-[3-(methylamino)propyl]aniline could be used to study the effects of drugs on other organs and tissues, such as the liver and kidneys. Furthermore, N-ethyl-N-[3-(methylamino)propyl]aniline could be used to study the effects of drugs on the immune system, as well as their potential therapeutic applications. Finally, N-ethyl-N-[3-(methylamino)propyl]aniline could be used to study the effects of drugs on the cardiovascular system, as well as their potential therapeutic applications.

Synthesis Methods

N-ethyl-N-[3-(methylamino)propyl]aniline is synthesized from aniline by a three-step reaction. The first step involves the reaction of aniline with ethyl bromide to form an ethyl aniline intermediate. The second step involves the reaction of the ethyl aniline intermediate with methylamine to form the desired N-ethyl-N-[3-(methylamino)propyl]aniline. The third step involves the hydrolysis of the N-ethyl-N-[3-(methylamino)propyl]aniline to form the final product. The reaction is illustrated in the following equation:
Aniline + Ethyl Bromide → Ethyl Aniline
Ethyl Aniline + Methylamine → N-Ethyl-N-[3-(Methylamino)propyl]aniline
N-Ethyl-N-[3-(Methylamino)propyl]aniline + H2O → N-Ethyl-N-[3-(Methylamino)propyl]aniline + H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-N-[3-(methylamino)propyl]aniline involves the reaction of N-ethyl-N-(3-nitropropyl)aniline with methylamine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "N-ethyl-N-(3-nitropropyl)aniline", "Methylamine", "Hydrogen gas", "Palladium on carbon catalyst", "Ethanol" ], "Reaction": [ "Step 1: N-ethyl-N-(3-nitropropyl)aniline is reacted with excess methylamine in ethanol at room temperature for several hours.", "Step 2: The resulting mixture is then heated under reflux for several hours to complete the reaction.", "Step 3: The reaction mixture is cooled and filtered to remove any solid impurities.", "Step 4: The filtrate is then concentrated under reduced pressure to remove the solvent.", "Step 5: The resulting residue is dissolved in ethanol and hydrogen gas is bubbled through the solution in the presence of palladium on carbon catalyst.", "Step 6: The reaction mixture is stirred under hydrogen gas for several hours until the nitro group is completely reduced to an amino group.", "Step 7: The catalyst is removed by filtration and the solvent is removed under reduced pressure to obtain the final product, N-ethyl-N-[3-(methylamino)propyl]aniline." ] }

CAS RN

1249969-00-3

Product Name

N-ethyl-N-[3-(methylamino)propyl]aniline

Molecular Formula

C12H20N2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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